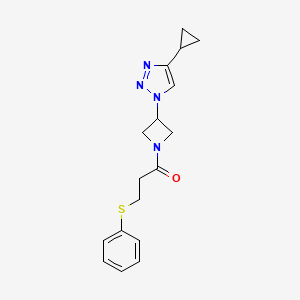

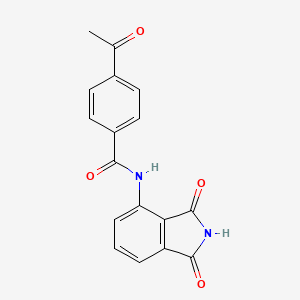

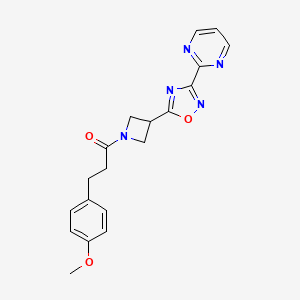

![molecular formula C14H21F3N4O5S B2822808 1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097868-56-7](/img/structure/B2822808.png)

1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H21F3N4O5S and its molecular weight is 414.4. The purity is usually 95%.

BenchChem offers high-quality 1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carboxyl-functionalized Ionic Liquids for Metal Oxides

Carboxyl-functionalized ionic liquids, including those based on imidazolium and morpholinium cations, have been utilized for the selective dissolution of metal oxides. These ionic liquids demonstrate unique thermomorphic behavior, enabling a single-phase mixture with water at elevated temperatures, which separates upon cooling. This property is attributed to temperature-dependent hydration and hydrogen bonding of the ionic liquid components, suggesting potential applications in materials science and metal recovery processes (Nockemann et al., 2008).

Synthesis of Sulfamidotriazobenzenes

In synthetic chemistry, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines, including morpholine, to afford o-sulfamidotriazobenzenes. This reaction highlights the versatility of sulfonamide groups in synthesizing novel organic compounds, potentially useful in developing pharmaceuticals and other nitrogen-containing heterocycles (Katritzky et al., 2007).

Antimicrobial Sulfonamides and Carbamates

The study of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate in the synthesis of the antibiotic drug linezolid, reveals their antimicrobial potency. These compounds exhibit good to potent activity against various bacterial strains and fungi, suggesting their potential in developing new antimicrobial agents (Janakiramudu et al., 2017).

Herbicidal Ionic Liquids

Research on sulfonylurea-based herbicidal ionic liquids, incorporating various cations including morpholinium, shows enhanced herbicidal activity in both greenhouse tests and field trials. These findings indicate the potential for developing more efficient and environmentally friendly herbicides (Pernak et al., 2015).

Catalytic Applications in Organic Synthesis

The preparation and catalytic application of 3-Methyl-1-Sulfonic Acid Imidazolium Copper (II) Trichloride, involving morpholine among other amines, for synthesizing 1-(α-aminoalkyl)-2-naphthols, demonstrates the role of ionic liquids in facilitating organic synthesis. This research provides insights into novel catalysts for efficient and selective organic transformations (Khazaei et al., 2021).

Mécanisme D'action

Target of Action

The primary target of this compound is Cathepsin F , a cysteine protease that plays a significant role in intracellular protein catabolism .

Mode of Action

These can include direct binding to the active site, allosteric modulation, or even covalent modification .

Biochemical Pathways

Cathepsin F is involved in lysosomal protein degradation, so the compound’s action could potentially affect these processes .

Result of Action

This could have downstream effects on cellular homeostasis and function .

Propriétés

IUPAC Name |

1-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21F3N4O5S/c15-14(16,17)10-21-12(22)9-20(13(21)23)11-1-3-18(4-2-11)27(24,25)19-5-7-26-8-6-19/h11H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQUAGUKGPECBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21F3N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

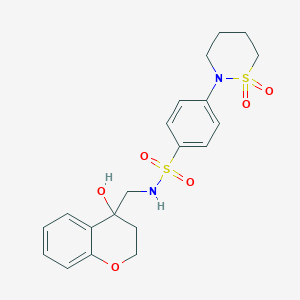

![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2822729.png)

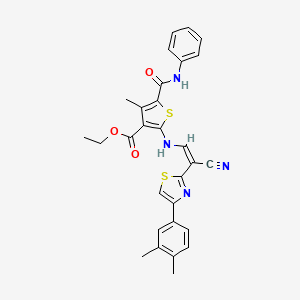

![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2822737.png)

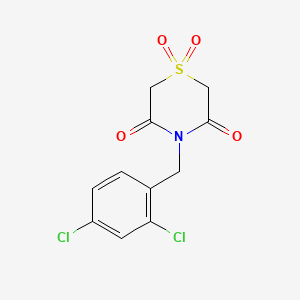

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine](/img/structure/B2822740.png)

![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2822743.png)

![3-Bromo-N-[(1S)-1-cyanoethyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B2822745.png)